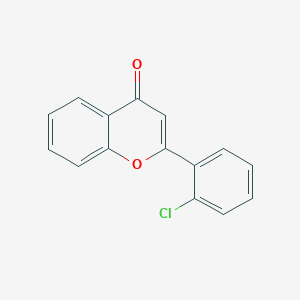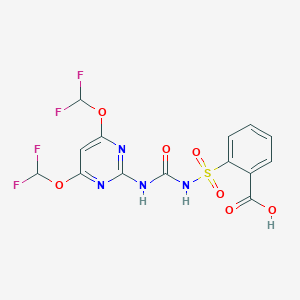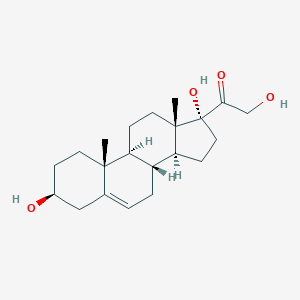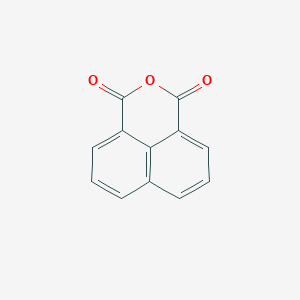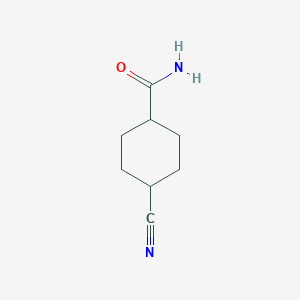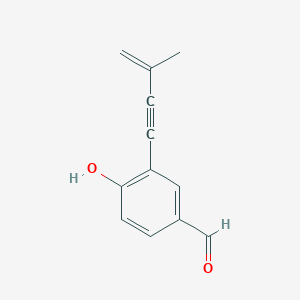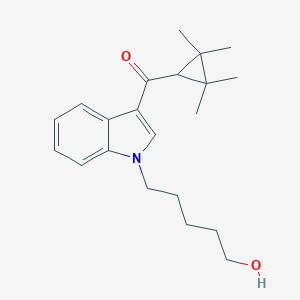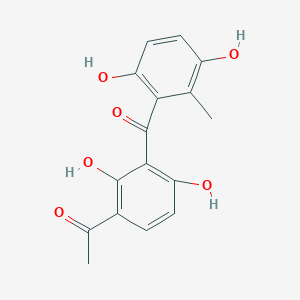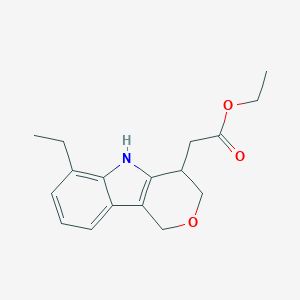
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid, commonly known as DETA-NO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DETA-NO is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner.
Wirkmechanismus
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which acts as a signaling molecule in the body. 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is involved in various physiological processes, such as vasodilation, platelet aggregation, and neurotransmission. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid slowly, which allows for sustained 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid release and prolonged physiological effects.
Biochemische Und Physiologische Effekte
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has several advantages for lab experiments. It can be easily synthesized and is stable under normal laboratory conditions. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid also releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which allows for precise dosing. However, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has some limitations for lab experiments. It is sensitive to light and air, which can affect its stability. In addition, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid can interact with other chemicals in the lab, which can affect its activity.
Zukünftige Richtungen
There are several future directions for DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid research. One area of interest is the development of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid-based therapies for cardiovascular diseases, such as hypertension and atherosclerosis. Another area of interest is the use of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in cancer therapy. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential as an anti-cancer agent. Additionally, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid can be used as a tool to study the physiological effects of 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in the body. Further research is needed to fully understand the mechanism of action of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid and its potential therapeutic applications.
Conclusion:
In conclusion, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is a nitric oxide donor that has gained significant attention in scientific research due to its potential therapeutic applications. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been investigated for its potential use in treating cardiovascular diseases. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which allows for sustained 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid release and prolonged physiological effects. Further research is needed to fully understand the potential of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid as a therapeutic agent.
Synthesemethoden
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is synthesized by reacting 4,6-diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-carboxylic acid with nitric oxide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The reaction yields DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in high purity and yield.
Wissenschaftliche Forschungsanwendungen
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has also been investigated for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.
Eigenschaften
CAS-Nummer |
122761-89-1 |
|---|---|
Produktname |
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid |
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
ethyl 2-(6-ethyl-1,3,4,5-tetrahydropyrano[4,3-b]indol-4-yl)acetate |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-13-14-10-20-9-12(8-15(19)21-4-2)17(14)18-16(11)13/h5-7,12,18H,3-4,8-10H2,1-2H3 |
InChI-Schlüssel |
BXQOGOIRHCLAAK-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(COC3)CC(=O)OCC |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(COC3)CC(=O)OCC |
Synonyme |
4,6-diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid ETIAA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



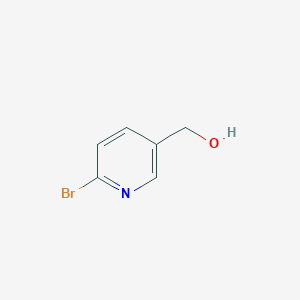
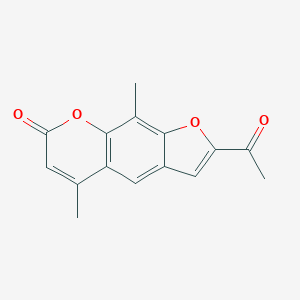
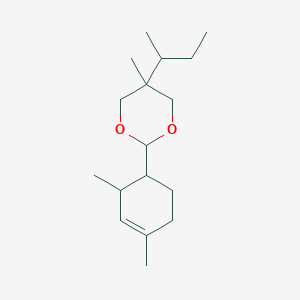
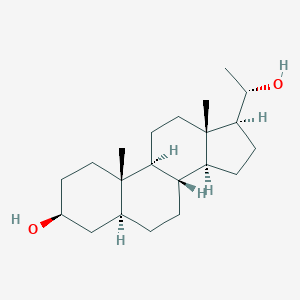

![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
